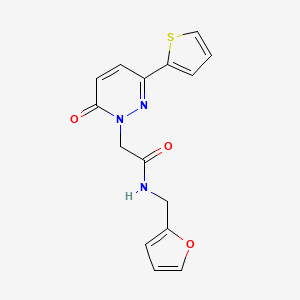

N-(furan-2-ylmethyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c19-14(16-9-11-3-1-7-21-11)10-18-15(20)6-5-12(17-18)13-4-2-8-22-13/h1-8H,9-10H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSVKUKXHLDRTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazine Ring: Starting with a suitable dicarbonyl compound, the pyridazine ring is formed through a cyclization reaction with hydrazine.

Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

Attachment of the Furan Ring: The furan ring is attached through a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the pyridazine-thiophene intermediate.

Acetamide Formation: Finally, the acetamide group is introduced through an amidation reaction, typically using acetic anhydride or an acyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones of the thiophene ring.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone-Based Acetamides with FPR Activity

Pyridazinone derivatives are well-documented as FPR agonists or mixed ligands. For instance:

- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (FPR2-specific agonist) exhibits potent calcium mobilization and chemotaxis in human neutrophils (EC₅₀ = 12 nM) .

- N-(2-Fluorophenyl)-2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)acetamide () replaces the thiophene with thiomorpholin, reducing aromaticity but introducing a flexible sulfur-containing group. This modification may alter receptor selectivity compared to the target compound’s rigid thiophene substituent .

Key Structural Differences:

The thiophene substituent in the target compound may enhance FPR2 binding compared to thiomorpholin, as aromatic heterocycles often improve affinity through π-stacking .

Acetamide Derivatives with Enzyme Inhibitory Activity

Acetamide linkers are prevalent in enzyme inhibitors. Notable examples include:

- N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide: A selective MAO-A inhibitor (IC₅₀ = 0.028 µM) with a pyrazoloquinoxaline core .

- Benzothiazole-linked acetamides (e.g., N-(6-trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide): These show anti-cancer activity but lack pyridazinone moieties .

Pharmacological Comparisons:

The target compound’s pyridazinone core may offer dual activity (FPR modulation and enzyme inhibition), unlike benzothiazole derivatives, which are more specialized .

Biological Activity

N-(furan-2-ylmethyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and analgesic contexts. This article explores the synthesis, biological activity, and relevant research findings related to this compound, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the pyridazine ring and subsequent modifications to introduce the furan and thiophene moieties. While specific synthetic pathways for this compound are not widely documented, similar compounds have been synthesized using methods that involve hydrazone formation and cyclization reactions.

Example Synthetic Route

- Formation of Pyridazine : Starting from appropriate hydrazones.

- Introduction of Furan Group : Reacting with furan derivatives.

- Final Acetylation : Using acetic anhydride or acetyl chloride to form the acetamide.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives have shown promising results in inhibiting COX enzymes, which are critical in the inflammatory process.

Key Findings

- Inhibition of COX Enzymes : Compounds have demonstrated varying degrees of inhibition against COX-1 and COX-2, with some showing selectivity towards COX-2, which is beneficial for reducing side effects associated with non-selective NSAIDs .

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |

|---|---|---|---|

| Compound A | 10.5 | 0.0455 | 230 |

| Compound B | 16.5 | 0.0500 | 330 |

Analgesic Activity

In addition to anti-inflammatory effects, this compound may also exhibit analgesic properties. Studies on related compounds suggest that they can effectively reduce pain responses in animal models.

Case Study

A study evaluated the analgesic activity of a similar compound using the hot plate test in mice. Results indicated a significant increase in pain threshold at doses comparable to traditional analgesics like morphine .

The proposed mechanism for the biological activity includes:

Q & A

Q. How can researchers repurpose this compound for novel therapeutic applications based on its structural motifs?

- Methodological Answer :

- Neuroprotection : Screen against amyloid-beta aggregation (ThT assay) due to furan’s π-stacking capability .

- Antimicrobial Activity : Test in Gram-negative bacteria (MIC <50 µg/mL) via broth microdilution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.